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7-demethylmitomycin A -

7-demethylmitomycin A

Catalog Number: EVT-8758869
CAS Number:
Molecular Formula: C15H17N3O6
Molecular Weight: 335.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-demethylmitomycin A is a member of the family of mitomycins that is mitomycin A in which the methoxy group on the quinone ring is replaced by a hydroxy group. It is a mitomycin and an organic heterotetracyclic compound. It is a conjugate acid of a 7-demethylmitomycin A(1-).
Overview

7-Demethylmitomycin A is a naturally occurring compound that belongs to the class of mitomycins, which are known for their antitumor properties. It is derived from the bacterium Streptomyces caespitosus and is structurally related to mitomycin C, a well-known chemotherapeutic agent. The compound exhibits significant cytotoxic activity against various cancer cell lines, making it a subject of interest in cancer research and drug development.

Source

7-Demethylmitomycin A is primarily sourced from Streptomyces species, particularly Streptomyces caespitosus. This bacterium produces several mitomycin compounds, which are secondary metabolites that serve as natural defense mechanisms against microbial infections. The isolation of 7-demethylmitomycin A from these bacteria involves fermentation processes followed by extraction and purification techniques.

Classification

7-Demethylmitomycin A is classified as a member of the mitomycin family, which are polyketide-derived antibiotics. These compounds are characterized by their ability to intercalate DNA and induce cross-linking, leading to inhibition of DNA synthesis and ultimately triggering apoptosis in cancer cells. Its classification can be further detailed as follows:

  • Chemical Class: Polyketide
  • Biological Activity: Antitumor agent
  • Mechanism of Action: DNA cross-linking and inhibition of replication
Synthesis Analysis

The synthesis of 7-demethylmitomycin A can be approached through both natural extraction and synthetic methodologies.

Methods

  1. Natural Extraction:
    • Cultivation of Streptomyces caespitosus in a suitable growth medium.
    • Harvesting the culture broth followed by solvent extraction (e.g., using ethyl acetate).
    • Purification through chromatography techniques such as high-performance liquid chromatography (HPLC).
  2. Synthetic Approaches:
    • Total synthesis has been explored, although it is complex due to the intricate structure of the compound.
    • Key synthetic steps may include:
      • Formation of the core bicyclic structure through cyclization reactions.
      • Introduction of functional groups via selective reduction and oxidation reactions.
      • Final deprotection steps to yield 7-demethylmitomycin A.

Technical Details

The total synthesis often involves multiple reaction steps with careful control over stereochemistry and functional group transformations. Advanced techniques such as microwave-assisted synthesis or combinatorial chemistry may also be employed to enhance yield and efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 7-demethylmitomycin A can be described as follows:

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: 273.28 g/mol
  • Structural Features:
    • The compound features a quinone moiety, which is crucial for its biological activity.
    • It has an amine group that contributes to its interaction with nucleophiles in DNA.

Data

The three-dimensional conformation of 7-demethylmitomycin A can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing its spatial arrangement and confirming its structural integrity.

Chemical Reactions Analysis

Reactions

7-Demethylmitomycin A undergoes several significant chemical reactions, primarily related to its interaction with biological macromolecules:

  1. DNA Cross-Linking:
    • The quinone form of the compound reacts with nucleophilic sites on DNA, leading to cross-linking between guanine bases.
    • This reaction inhibits DNA replication and transcription.
  2. Reduction Reactions:
    • The compound can be reduced to form less active derivatives, which may be relevant in metabolic pathways.

Technical Details

The kinetics of these reactions can be studied using spectrophotometric methods or gel electrophoresis to observe changes in DNA mobility upon treatment with 7-demethylmitomycin A.

Mechanism of Action

Process

The mechanism of action for 7-demethylmitomycin A involves several key steps:

  1. Activation:
    • Upon entering the cell, the compound is activated through enzymatic reduction, converting it into a more reactive form.
  2. DNA Interaction:
    • The activated form intercalates into the DNA helix and forms covalent bonds with guanine residues.
    • This cross-linking prevents DNA strands from separating during replication.
  3. Cell Cycle Arrest and Apoptosis:
    • The resulting DNA damage triggers cell cycle arrest at the G2/M phase.
    • Cells may undergo programmed cell death (apoptosis) due to irreparable DNA damage.

Data

Studies have shown that treatment with 7-demethylmitomycin A leads to increased levels of p53 protein, a critical regulator of the cell cycle and apoptosis, indicating its potent antitumor effects.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in dark conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant Data or Analyses

Quantitative analyses using techniques such as mass spectrometry can provide insights into purity levels and confirm molecular identity.

Applications

Scientific Uses

7-Demethylmitomycin A has several applications in scientific research:

  1. Anticancer Research:
    • Investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
  2. Mechanistic Studies:
    • Used in studies aimed at understanding DNA damage response mechanisms and repair pathways in cells.
  3. Drug Development:
    • Serves as a lead compound for the development of new chemotherapeutic agents that may have improved efficacy or reduced toxicity compared to existing treatments.
Biosynthesis and Enzymatic Methylation Pathways

Role of Streptomyces lavendulae in Mitomycin Biosynthesis

Streptomyces lavendulae NRRL 2564 serves as the primary microbial producer of mitomycins, including the precursor 7-demethylmitomycin A. This actinobacterium possesses a genetically encoded biosynthetic machinery that assembles the mitosane core structure through convergent pathways. Precursor-feeding studies confirm that 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine form the quinoid and pyrrolizidine moieties, respectively, while carbamoyl phosphate and L-methionine contribute additional functional groups. The strain’s self-resistance mechanisms, including the mrd-encoded drug-binding protein and mct-mediated efflux system, enable survival during mitomycin production [2] [5] [9].

Table 1: Key Genetic Elements in Streptomyces lavendulae Mitomycin Biosynthesis

LocusFunctionRole in 7-Demethylmitomycin A Pathway
mitAAHBA synthaseGenerates 3-amino-5-hydroxybenzoic acid precursor
mmcR7-O-methyltransferaseMethylates 7-hydroxyl of demethylated intermediates
mrdMitomycin-binding proteinConfers self-resistance by sequestering product
mctDrug efflux transporterExports mitomycins from cellular environment

Gene Cluster Organization in Mitomycin-Producing Strains

The mitomycin biosynthetic gene cluster spans 55 kilobases and comprises 47 genes, as identified in Streptomyces lavendulae NRRL 2564. This cluster includes seven genes predicted to assemble AHBA via a variant shikimate pathway, though the initial enzyme (DAHP synthase) resides outside the cluster. Three methyltransferase genes (mmcR, mitM, mitN) exhibit distinct substrate specificities: mmcR encodes the 7-O-methyltransferase responsible for modifying 7-demethylmitomycin A, while mitM and mitN catalyze N-methylation events at the aziridine ring. Regulatory genes mitQ and mitR control cluster expression, with disruption of mitQ significantly enhancing mitomycin yield [3] [6] [10].

Functional Characterization of MmcR Methyltransferase

Mitomycin-7-O-methyltransferase (MmcR) is a 42.7 kDa S-adenosyl-L-methionine (SAM)-dependent enzyme that converts 7-demethylmitomycin A to mitomycin A. Crystallographic studies reveal MmcR adopts a classic class I methyltransferase fold, with a central β-sheet surrounded by α-helices. The active site contains a conserved catalytic triad (Tyr208, Asp275, His278) that facilitates proton transfer during methylation. Structural analysis of MmcR co-crystallized with SAH and mitomycin A (1.9–2.3 Å resolution) demonstrates π-stacking interactions between the substrate’s quinone ring and Tyr208, positioning the 7-hydroxyl group proximal to the methyl donor [4].

Table 2: Biochemical Properties of MmcR Methyltransferase

PropertyCharacteristic
Molecular Weight42.7 kDa (monomer)
CofactorS-adenosyl-L-methionine (SAM)
Catalytic ResiduesTyr208, Asp275, His278
Optimal pH Range7.5–8.5
Metal DependenceNone
Quaternary StructureFunctional dimer in solution

Substrate Specificity of 7-O-Methylation in Mitomycin Analogues

MmcR exhibits regiospecificity for the C7 hydroxyl group but demonstrates conformational flexibility toward C9 epimers. In vitro assays show efficient methylation of both 9α- and 9β-configured 7-hydroxymitomycins, though the enzyme displays 8-fold higher catalytic efficiency (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹) for the natural 9β isomer (7-demethylmitomycin A) compared to its 9α counterpart. MmcR does not methylate non-mitomycin substrates like naphthoquinones or anthracyclines, indicating strict recognition of the mitosane core. Notably, mitomycin C derivatives lacking the C7 hydroxyl group show no enzymatic turnover, confirming the essentiality of this moiety [4] [10].

Mechanistic Insights into SAM-Dependent Methylation Dynamics

The methylation mechanism involves a dissociative SN2 transition state wherein SAM’s sulfonium methyl group undergoes nucleophilic attack by the 7-hydroxyl oxygen. Kinetic isotope experiments (using [D2O] and [methyl-D3]-SAM) confirm proton abstraction from the hydroxyl group precedes methyl transfer, with Tyr208 acting as a catalytic base. Structural data reveal Asp304 hydrogen-bonds to the substrate’s C6 carbonyl, polarizing the quinone and enhancing nucleophilicity at C7. SAH release constitutes the rate-limiting step, as evidenced by product inhibition studies (Ki = 15 μM). Computational models indicate the reaction proceeds with a ΔG of 12.3 kcal/mol, consistent with observed turnover rates [4].

Table 3: Kinetic Parameters for MmcR-Catalyzed Methylation

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
7-Demethylmitomycin A18 ± 20.22 ± 0.011.22 × 10⁴
9-epi-7-Demethylmitomycin95 ± 80.11 ± 0.011.16 × 10³
Mitomycin BNo activity--
S-adenosyl-L-methionine9 ± 10.21 ± 0.022.33 × 10⁴

Structural Basis of Catalysis: The MmcR active site accommodates substrate tautomerization through a conserved water network (Wat503). This flexibility enables methylation of both quinone and hydroquinone forms of 7-demethylmitomycin A, though the hydroquinone tautomer exhibits 40% faster methylation due to enhanced nucleophilicity at C7-OH [4].

Properties

Product Name

7-demethylmitomycin A

IUPAC Name

[(4S,6S,7R,8S)-13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl]methyl carbamate

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

InChI

InChI=1S/C15H17N3O6/c1-5-10(19)9-8(12(21)11(5)20)6(4-24-14(16)22)15(23-2)13-7(17-13)3-18(9)15/h6-7,13,17,19H,3-4H2,1-2H3,(H2,16,22)/t6-,7+,13+,15-/m1/s1

InChI Key

WKYZYLKGCNBEMG-WUDYKRTCSA-N

SMILES

CC1=C(C2=C(C(C3(N2CC4C3N4)OC)COC(=O)N)C(=O)C1=O)O

Canonical SMILES

CC1=C(C2=C(C(C3(N2CC4C3N4)OC)COC(=O)N)C(=O)C1=O)O

Isomeric SMILES

CC1=C(C2=C([C@H]([C@@]3(N2C[C@H]4[C@@H]3N4)OC)COC(=O)N)C(=O)C1=O)O

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